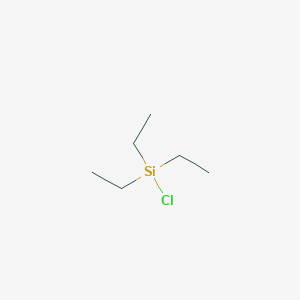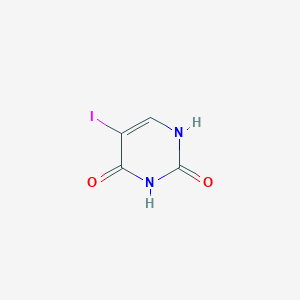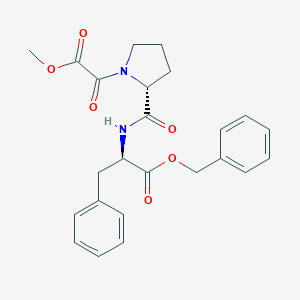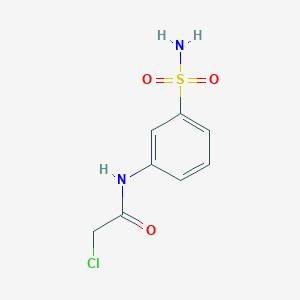
FM1-43
Übersicht
Beschreibung
FM1-43, auch bekannt als N-(3-Triethylammoniumpropyl)-4-(4-(Dibutylamino)styryl)pyridiniumdibromid, ist ein lipophiler Styrylfarbstoff. Es wird in der biologischen Forschung häufig verwendet, da es Zellmembranen markieren und den Vesikelzyklus verfolgen kann. Diese Verbindung ist in wässrigen Medien praktisch nicht fluoreszierend, wird aber stark fluoreszierend, wenn sie in die äußere Schicht der Zellmembran eingefügt wird .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Reaktion von 4-(Dibutylamino)benzaldehyd mit 4-Pyridylacetonitril in Gegenwart einer Base, um das Styryl-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann mit Triethylamin quaterniert, um das Endprodukt N-(3-Triethylammoniumpropyl)-4-(4-(Dibutylamino)styryl)pyridiniumdibromid zu ergeben .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert. Das Endprodukt wird typischerweise mit Umkristallisations- oder Chromatographietechniken gereinigt .
Wissenschaftliche Forschungsanwendungen
FM1-43 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als fluoreszierende Sonde verwendet, um die Membrandynamik und den Vesikeltransport zu untersuchen.
Biologie: Wird zur Visualisierung der synaptischen Vesikelrecycling und Endozytose in Neuronen eingesetzt.
Medizin: Wird in Studien zu mechanosensitiven Ionenkanälen und sensorischen Neuronen eingesetzt.
Industrie: Angewandt bei der Entwicklung von Biofilmbildgebungstechniken und anderen diagnostischen Werkzeugen
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es sich in die äußere Schicht der Zellmembran einfügt, wo es fluoreszierend wird. Dies ermöglicht es Forschern, die Membrandynamik und den Vesikelzyklus zu verfolgen. Der Farbstoff wird während der Endozytose internalisiert und während der Exozytose freigesetzt, was ein Echtzeitmaß für diese Prozesse liefert . Darüber hinaus wirkt this compound als permeabler Blocker von mechanosensitiven Ionenkanälen und hemmt mechanisch aktivierte Ströme in sensorischen Neuronen .
Wirkmechanismus
Target of Action
FM1-43, also known as N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium, primarily targets the cell membrane and inner membrane organelles . It is particularly effective in identifying actively firing neurons and investigating the mechanisms of activity-dependent vesicle cycling .
Mode of Action
This compound is a water-soluble dye that is virtually nonfluorescent in aqueous medium . It becomes intensely fluorescent when it inserts into the outer leaflet of the cell membrane . In neurons that are actively releasing neurotransmitters, the dye becomes internalized within the recycled synaptic vesicles, causing the nerve terminals to become brightly stained .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the exocytosis and endocytosis of synaptic vesicles . When a secretory cell is stimulated to evoke exocytosis, this compound molecules inserted in the membrane are internalized during compensatory endocytosis, and newly formed secretory granules or vesicles become stained with the dye .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its lipophilic properties and its interaction with the cell membrane . The dye is water-soluble and nontoxic to cells . It is believed to insert into the outer leaflet of the cell membrane, where it becomes intensely fluorescent .
Result of Action
The result of this compound action is the visualization of synaptic vesicle recycling . This is achieved through the staining of newly formed secretory granules or vesicles during compensatory endocytosis following exocytosis . The dye’s fluorescence allows for the tracking of these processes in real time .
Action Environment
The action of this compound is influenced by the cellular environment . The dye is almost nonfluorescent in water, but its quantum yield increases dramatically when it is incorporated into membranes . This property makes this compound an excellent tool for studying the mechanisms of activity-dependent vesicle cycling in a variety of cell types .
Biochemische Analyse
Biochemical Properties
N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium is an amphiphilic molecule consisting of a lipophilic tail linked to a positively charged head through a double-bond bridge . The length of the lipophilic tail determines the affinity of the dye to lipid membranes . The fluorescent properties of the dye are governed by the double-bond bridge .
Cellular Effects
N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium is nontoxic to cells and virtually nonfluorescent in water . Upon insertion into the outer layer of the cell membrane, it emits bright fluorescence . In neurons actively releasing neurotransmitters, the dye internalizes in recyclable synaptic vesicles, leading to bright staining of the nerve terminals .
Molecular Mechanism
The molecular mechanism of N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium involves its reversible incorporation into membranes . The dye selectively stains only the external leaflet of the lipid bilayer as it does not “flip-flop” across membranes . The permanent positive charge in its hydrophilic head prevents the dye from diffusing through membranes, thus it does not stain membranes in the cytoplasm .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium change over time. The dye is incorporated into membranes reversibly . When the dye is applied in the extracellular solution, all surface membranes become stained and the cell can be destained by washing with dye-free medium .
Subcellular Localization
The subcellular localization of N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium is primarily at the cell membrane . It is incorporated into the external leaflet of the lipid bilayer . Specific targeting signals or post-translational modifications that direct it to specific compartments or organelles are not mentioned in the available literature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of FM1-43 involves the reaction of 4-(dibutylamino)benzaldehyde with 4-pyridylacetonitrile in the presence of a base to form the styryl intermediate. This intermediate is then quaternized with triethylamine to yield the final product, N-(3-triethylammoniumpropyl)-4-(4-(dibutylamino)styryl)pyridinium dibromide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The final product is typically purified using recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Arten von Reaktionen
FM1-43 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins des Pyridiniumrings und der Styrylgruppe. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Alkylhalogenide und Basen wie Natriumhydroxid oder Kaliumcarbonat.
Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene alkylierte Derivate von this compound ergeben .
Vergleich Mit ähnlichen Verbindungen
FM1-43 wird mit anderen Styrylfarbstoffen wie FM4-64 und FM2-10 verglichen:
This compound ist aufgrund seiner Balance zwischen Lipophilie und Fluoreszenzeigenschaften einzigartig, was es für die Untersuchung der Membrandynamik und des Vesikelzyklus in lebenden Zellen sehr effektiv macht .
Eigenschaften
CAS-Nummer |
149838-22-2 |
|---|---|
Molekularformel |
C30H49BrN3+ |
Molekulargewicht |
531.6 g/mol |
IUPAC-Name |
3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium;bromide |
InChI |
InChI=1S/C30H49N3.BrH/c1-6-11-23-32(24-12-7-2)30-18-16-28(17-19-30)14-15-29-20-25-31(26-21-29)22-13-27-33(8-3,9-4)10-5;/h14-21,25-26H,6-13,22-24,27H2,1-5H3;1H/q+2;/p-1 |
InChI-Schlüssel |
HCBMRMJEEPKCOJ-UHFFFAOYSA-M |
SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] |
Isomerische SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-] |
Kanonische SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-] |
Synonyme |
FM 1-43 FM1 43 FM1-43 N-(3-(triethylammonium)propyl)-4-(2-(4-dibutylaminophenyl)vinyl)pyridinium N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B140524.png)





